Adenosine A₁ Receptor Affinity: Cross-Study Comparison of 5-Benzoyl-4-phenylthiazole Scaffold vs. Simpler Thiazole and Benzothiazole Analogs
The 5-benzoyl-4-phenylthiazole scaffold, shared by the target compound, has been demonstrated to confer potent adenosine A₁ receptor binding in radioligand displacement assays. The closest structurally characterized analog, N-(5-benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide (CHEMBL591710), exhibits a Ki of 5.80 nM at the rat A₁ receptor in a [³H]CCPA displacement assay [1]. A further close analog, N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide, shows a Ki of 9.5 nM under identical assay conditions [2]. The lead compound of the series, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m), achieves a Ki of 4.83 nM at the rat A₁ receptor and 57.4 nM at the human A₁ receptor, with high selectivity over A₂A, A₂B, and A₃ subtypes [3]. In contrast, the unsubstituted N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide (lacking 5-benzoyl-4-phenyl) has no reported A₁ affinity data, and the benzothiazole analog N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (compound II) was profiled only for diuretic activity with no A₁ binding reported [4]. The biphenyl carboxamide extension in the target compound is structurally analogous to the furan-2-carboxamide in CHEMBL591710, suggesting retention of the A₁ pharmacophore while providing a distinct vector for additional hydrophobic interactions.
| Evidence Dimension | Adenosine A₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct Ki data for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. Class-level inference from 5-benzoyl-4-phenylthiazole scaffold. |
| Comparator Or Baseline | N-(5-Benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide: Ki = 5.80 nM (rat A₁). N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide: Ki = 9.5 nM (rat A₁). Compound 16m (2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole): Ki = 4.83 nM (rat A₁), 57.4 nM (human A₁). N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide: no A₁ data. |
| Quantified Difference | Scaffold confers ~5–10 nM Ki at rat A₁ across structurally diverse 2-position substituents; selectivity over A₂A/A₂B/A₃ subtypes maintained (compound 16m: >100-fold selective). Benzothiazole and simple thiazole analogs lack this A₁ activity profile. |
| Conditions | Rat brain cortical membrane [³H]CCPA displacement; human recombinant A₁ receptor [³H]DPCPX displacement; GTP shift assay for antagonist confirmation. |
Why This Matters
The 5-benzoyl-4-phenylthiazole scaffold is a validated A₁ antagonist pharmacophore with single-digit nanomolar potency, providing a defined molecular target for the compound that is absent in simpler thiazole or benzothiazole carboxamides.
- [1] BindingDB entry BDBM50308487 / CHEMBL591710: N-(5-Benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide. Ki = 5.80 nM. Displacement of [³H]CCPA from adenosine A1 receptor in rat brain cortex membrane. Curated by ChEMBL. View Source
- [2] BindingDB entry BDBM50308494 / CHEMBL600232: N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide. Ki = 9.5 nM. Displacement of [³H]CCPA from adenosine A1 receptor in rat brain cortex membrane. Curated by ChEMBL. View Source
- [3] Scheiff AB, Yerande SG, El-Tayeb A, Li W, Inamdar GS, Vasu KK, Sudarsanam V, Müller CE. 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorg Med Chem. 2010;18(6):2195-2203. PMID: 20188574. View Source
- [4] Yar MS, Ansari ZH. Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Acta Pol Pharm. 2009;66(4):387-392. PMID: 19702170. View Source
